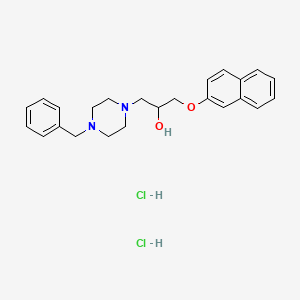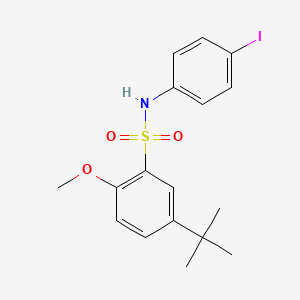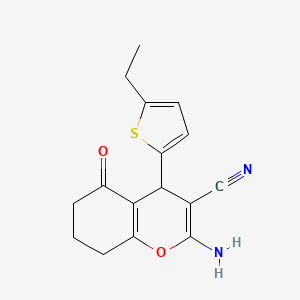![molecular formula C14H18N4O3 B5029930 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol](/img/structure/B5029930.png)
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol is an organic compound belonging to the class of nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety.
Méthodes De Préparation
The synthesis of 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and appropriate amines.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with the addition of catalysts such as palladium or nickel to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Applications De Recherche Scientifique
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol can be compared with other similar compounds:
Propriétés
IUPAC Name |
1-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10(19)9-15-7-8-16-12-4-5-13(18(20)21)11-3-2-6-17-14(11)12/h2-6,10,15-16,19H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLWXLOXYFWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)

![2-[(5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5029868.png)

![2-chloro-5-{5-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B5029874.png)
![(5E)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5029880.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B5029883.png)

![(5E)-5-[(1-methylindol-3-yl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5029898.png)

![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)
